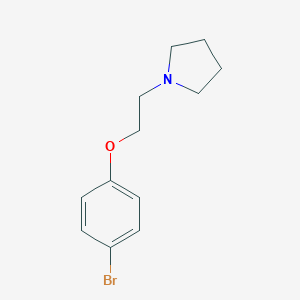![molecular formula C26H36O8 B093145 [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate CAS No. 18615-53-7](/img/structure/B93145.png)
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate
Overview
Description
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate is a diterpenoid compound derived from the yew tree, specifically from the genus Taxus. It is known for its complex molecular structure and significant biological activity. The molecular formula of this compound is C26H36O8, and it has a molar mass of 476.56 g/mol . This compound is part of the taxane family, which includes other notable compounds such as taxol, known for its anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes cyclization reactions, acetylation, and hydroxylation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in biotechnological methods, such as the use of genetically modified microorganisms, have shown promise in producing taxane compounds on a larger scale. These methods involve the fermentation of engineered strains that can produce the desired diterpenoids.
Chemical Reactions Analysis
Types of Reactions: [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl chloride and acetic anhydride are used for acetylation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of additional ketone groups, while reduction can yield more hydroxylated derivatives.
Scientific Research Applications
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study complex diterpenoid synthesis and reaction mechanisms.
Biology: this compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to taxol.
Industry: While not widely used industrially, its derivatives and related compounds are of interest for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate involves its interaction with cellular targets, particularly microtubules. Similar to other taxane compounds, this compound promotes the polymerization of microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential anticancer activity.
Comparison with Similar Compounds
Taxinine: Another diterpenoid from the yew tree with similar biological activities.
Taxol (Paclitaxel): A well-known anticancer agent with a similar mechanism of action.
Docetaxel: Another taxane derivative used in cancer therapy.
Uniqueness: [(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate is unique due to its specific molecular structure and the presence of multiple acetyl groups, which contribute to its distinct biological activities. Its ability to interact with microtubules and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
18615-53-7 |
|---|---|
Molecular Formula |
C26H36O8 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3-diacetyloxy-7-hydroxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-10-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate |
InChI |
InChI=1S/C26H36O8/c1-12-18(30)9-10-24(8)21(33-15(4)28)22(34-16(5)29)25-13(2)19(31)11-17(23(25,6)7)20(26(12,24)25)32-14(3)27/h13,17-18,20-22,30H,1,9-11H2,2-8H3/t13-,17+,18+,20-,21+,22+,24+,25-,26-/m1/s1 |
InChI Key |
UALBZGZBNFOOHX-DTSIHYJMSA-N |
SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]2[C@H]([C@@]34[C@@]1(C2(C)C)[C@H]([C@@H]([C@@]3(CC[C@@H](C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)CC2C(C34C1(C2(C)C)C(C(C3(CCC(C4=C)O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


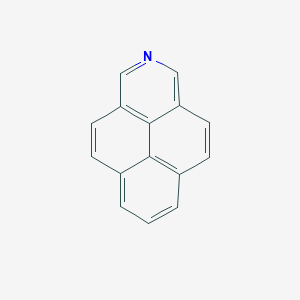
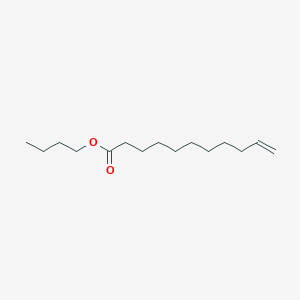
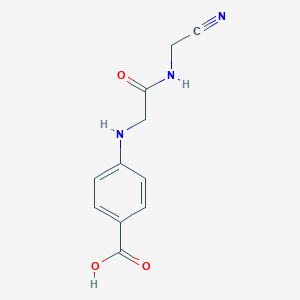
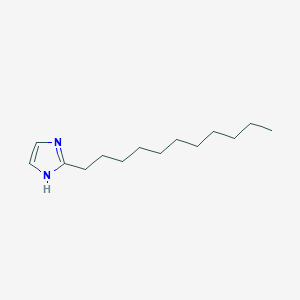
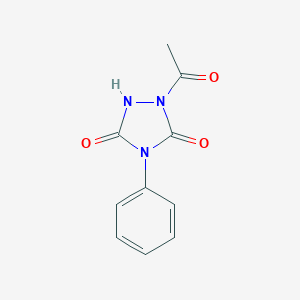
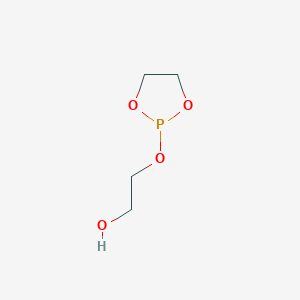
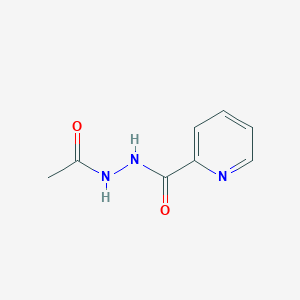
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)
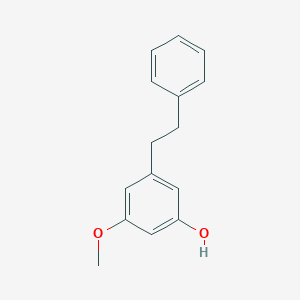
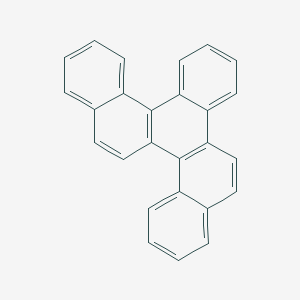
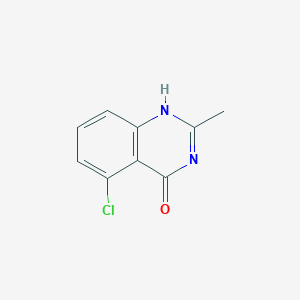
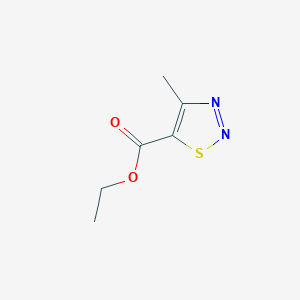
![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)
